3-Sulfanyladamantane-1-carboxylic acid
Description
Adamantane-based carboxylic acids are a class of rigid, polycyclic compounds characterized by their diamondoid structure. The adamantane backbone imparts exceptional stability and unique steric properties, making these derivatives valuable in pharmaceuticals, materials science, and chemical synthesis. 3-Sulfanyladamantane-1-carboxylic acid is a hypothetical analog featuring a sulfanyl (-SH) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. While direct data on this compound is unavailable in the provided evidence, its properties can be inferred through comparison with structurally similar adamantane derivatives, such as hydroxyl-, chloro-, and alkyl-substituted analogs.
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-sulfanyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13) |
InChI Key |
WADGEHQFVRJJIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)S)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)S)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The substituent at the 3-position significantly influences molecular weight, polarity, and reactivity. Below is a comparison of key adamantane-1-carboxylic acid derivatives:
Inferred Properties of 3-Sulfanyladamantane-1-carboxylic acid :
- Expected molecular formula: C₁₁H₁₆O₂S (assuming a single -SH group).
- Molecular weight: ~196.31 g/mol.
- The sulfanyl group may enhance nucleophilicity and metal-binding capacity compared to -OH or -Cl analogs.
Adamantane-1-carboxylic acid
- Applications : Used as a laboratory chemical and intermediate in organic synthesis .
- Safety: Non-toxic in animal studies; rapid clearance from blood .
3-Hydroxyadamantane-1-carboxylic acid
- Research: Potential interest in medicinal chemistry due to hydroxyl group’s hydrogen-bonding capability.
- Safety : Hazard statements include H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .
3-Chloroadamantane-1-carboxylic acid
- Synthesis : Produced via halogenation reactions; chloro-substituent increases lipophilicity .
- Applications : Used in drug development for its stability and reactivity in cross-coupling reactions .
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
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